molecular formula C10H6Cl2N2O B8394281 5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one

5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No. B8394281
M. Wt: 241.07 g/mol
InChI Key: DMGJBOFTPJLEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H6Cl2N2O and its molecular weight is 241.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

4-chloro-5-(4-chlorophenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H6Cl2N2O/c11-7-3-1-6(2-4-7)9-8(12)5-13-14-10(9)15/h1-5H,(H,14,15)

InChI Key

DMGJBOFTPJLEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NNC2=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-benzyl-5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one (10.2 gm, 30.8 mmol) in toluene (154 mL) was added aluminum chloride (10.3 g, 77 mmol). The mixture was stirred at 50° C. for 1 h. After this time, the solution was cooled to RT, and the reaction mixture was poured into water (200 mL). The reaction mixture was extracted with EtOAc (3×100 mL). The combined organic layers were washed with saturated NaCl. The organic layer was dried (Na2SO4), filtered and concentrated. The resulting residue was triturated with EtOAc-hexane to give the title compound, 5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one as an off-white solid (6.8 g, 92%). LC/MS (method A): RT=2.91 min, (M+H)+=241;
Name
2-benzyl-5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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